Octachlorostyrene CAS number and molecular structure
Octachlorostyrene CAS number and molecular structure
An In-depth Technical Guide to Octachlorostyrene
This technical guide provides a comprehensive overview of octachlorostyrene (OCS), a persistent and bioaccumulative organochlorine compound. The information is intended for researchers, scientists, and professionals in drug development and environmental science, presenting key data on its chemical identity, physicochemical properties, toxicological profile, and environmental fate.
Chemical Identity
Octachlorostyrene is a fully chlorinated derivative of styrene.[1] It is not produced commercially but is an accidental byproduct of high-temperature industrial processes that involve chlorine and carbon, such as in the production of certain metals and the incineration of waste.[2][3]
| Identifier | Value |
| CAS Number | 29082-74-4[2][4][5][6] |
| Molecular Formula | C₈Cl₈[1][2][4][5][7][8] |
| Molecular Weight | 379.71 g/mol [5][7][8] |
| IUPAC Name | 1,2,3,4,5-pentachloro-6-(1,2,2-trichloroethenyl)benzene[2][4] |
| Synonyms | Perchlorostyrene, Trichlorovinylpentachlorobenzene, OCS[2][5] |
| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl[4] |
| InChI Key | RUYUCCQRWINUHE-UHFFFAOYSA-N[4] |
Molecular Structure
The molecular structure of octachlorostyrene consists of a benzene (B151609) ring and a vinyl group where all eight hydrogen atoms have been substituted by chlorine atoms.[1]
Physicochemical Properties
OCS is characterized by its high lipophilicity and persistence in the environment.[1] Its low water solubility and high octanol-water partition coefficient contribute to its tendency to bioaccumulate in fatty tissues of organisms.[1][5]
| Property | Value | Reference |
| Water Solubility | 1.7 x 10⁻³ mg/L (at 25°C, calculated) | [7] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 6.29 - 7.46 | [5][7] |
| Vapor Pressure | 1.3 x 10⁻⁵ mmHg (at 25°C, estimated) | [2][7] |
| Henry's Law Constant | 2.3 x 10⁻⁴ atm·m³/mol (estimated) | [2][5] |
| Soil Adsorption Coefficient (Koc) | 200,000 - 10,000,000 | [2][5] |
Toxicological Data
Octachlorostyrene is recognized as a toxic compound with the potential to cause adverse health effects.[2][3] Studies have shown that its primary targets are the liver, thyroid, and kidneys.[2][9]
In Vitro Toxicity
| Assay | Cell Line | Endpoint | Concentration | Result |
| MTT & CCK8 Assays | HepG2 (Human Liver Carcinoma) | Cell Viability | 10 - 80 µM | Time- and dose-dependent reduction in viability[1] |
| Fluorescence Assay | HepG2 | Reactive Oxygen Species (ROS) | 10 - 80 µM | Significant increase in ROS levels[1] |
In Vivo Toxicity (Animal Studies)
| Species | Exposure Route | Dose/Concentration | Duration | Observed Effects |
| Rat (Sprague-Dawley) | Dietary | 0.005, 0.05, 0.5, 5.0, 50 ppm | 12 months | Effects on liver, thyroid, and kidney; NOAEL determined to be 0.5 ppm[2] |
| Rat | Gavage (single dose) | ≥ 1690 mg/kg | 14 days | Increased liver weight, changes in hepatic microsomal enzyme activity, increased serum cholesterol and uric acid[10] |
| Rat | Dietary | 0.5, 5.0, 50, 500 ppm | 28 days | No effect on growth rate or food consumption[10] |
| Mouse | Dietary | - | 18 months | Potential to induce neoplastic changes in the liver, potentiated by iron overload[9] |
Ecotoxicological Data
| Organism | Test Type | Endpoint | Value |
| Daphnia magna (Crustacean) | Acute | 48-h EC₅₀ (Immobilisation) | 5.8 µg/L[7] |
| Daphnia magna (Crustacean) | Chronic | 21-d NOEC (Reproduction) | 0.91 µg/L[7] |
Synthesis and Formation
Octachlorostyrene is not commercially manufactured.[2] It is primarily formed as an unintentional byproduct in various high-temperature industrial processes involving chlorine.[2] Documented sources include:
-
Electrolytic production of chlorine and magnesium[2]
-
Refining and degassing of aluminum smelts[2]
-
Chlorination and distillation processes in niobium and tantalum production[2]
-
Waste incineration, where it can be found in fly ash
A laboratory synthesis has been reported involving the reaction of chromium(III) oxide (Cr₂O₃) with carbon tetrachloride (CCl₄) at temperatures below 890°C.[11][12] Another method involves the chlorination of 1,3-dichloro-2-vinylbenzene in a CCl₄ solution, followed by the addition of antimony pentachloride (SbCl₅).[12]
Experimental Protocols
Detailed experimental protocols require access to the original research publications. However, based on the available literature, the methodologies for key experiments can be summarized as follows:
In Vitro Cytotoxicity Assessment (HepG2 Cells)
A study on human liver carcinoma (HepG2) cells investigated the toxic mechanisms of OCS.[1]
-
Cell Culture : HepG2 cells are cultured under standard conditions (e.g., specific medium, temperature, CO₂ concentration).
-
Exposure : Cells are treated with varying concentrations of OCS (e.g., 10, 20, 40, 80 µM) for different time periods (e.g., 12, 24, 36, 48 hours). A control group is treated with the vehicle solvent.
-
Cell Viability Assays :
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases is quantified by measuring the absorbance at a specific wavelength.
-
CCK-8 Assay : The Cell Counting Kit-8 assay is another colorimetric method that uses a water-soluble tetrazolium salt to determine the number of viable cells.
-
-
Reactive Oxygen Species (ROS) Measurement :
-
A fluorescent probe (e.g., DCFH-DA) is added to the cells after OCS exposure.
-
The probe is oxidized by ROS into a highly fluorescent compound.
-
The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometry.
-
Chronic Toxicity Study in Rats
A 12-month study evaluated the chronic toxicity of OCS in Sprague-Dawley rats.[2]
-
Animal Model : Weanling Sprague-Dawley rats are divided into groups (e.g., 20 males and 20 females per group).
-
Dietary Exposure : Rats are fed a diet containing different concentrations of OCS (e.g., 0, 0.005, 0.05, 0.5, 5.0, 50 ppm) for a period of 12 months. The control group receives a diet with the vehicle (e.g., corn oil).
-
Observation : Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption throughout the study.
-
Pathology : At the end of the study, blood samples are collected for hematological and biochemical analysis. Animals are euthanized, and a complete necropsy is performed. Organs, particularly the liver, thyroid, and kidneys, are collected, weighed, and examined histopathologically to identify any treatment-related changes.
Visualizations
Experimental Workflow for OCS Cytotoxicity
Caption: Workflow for assessing octachlorostyrene-induced cytotoxicity in HepG2 cells.
Environmental Fate of Octachlorostyrene
References
- 1. mdpi.com [mdpi.com]
- 2. Octachlorostyrene | C8Cl8 | CID 34466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OCTACHLOROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Buy Octachlorostyrene | 29082-74-4 [smolecule.com]
- 5. OCTACHLOROSTYRENE | 29082-74-4 [chemicalbook.com]
- 6. accustandard.com [accustandard.com]
- 7. env.go.jp [env.go.jp]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
